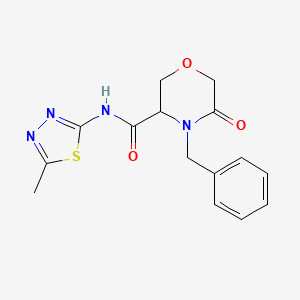

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Microwave-assisted synthesis offers a facile method for creating thiadiazole derivatives, indicating a potential pathway for synthesizing compounds like 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide. This method emphasizes efficiency and reduced reaction times, which could be applicable for its synthesis (Tiwari et al., 2017).

Molecular Structure Analysis

The structural elucidation of thiadiazole derivatives often involves spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods confirm the formation of the desired thiadiazole structure and can be instrumental in analyzing the molecular structure of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole compounds engage in various chemical reactions, including cyclization and condensation, to yield complex structures with biological activities. The reactivity of thiadiazole moieties suggests that 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide could similarly participate in reactions leading to pharmacologically active derivatives (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility and melting points, are influenced by their molecular structure. These properties are crucial for the formulation and delivery of potential pharmaceutical compounds (Matwijczuk et al., 2016).

Chemical Properties Analysis

Thiadiazoles exhibit a range of chemical properties, including electrophilic and nucleophilic reactions, which are fundamental to their biological activities. The chemical properties of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide could potentially be explored through similar analytical techniques, providing insight into its reactivity and interaction with biological targets (Pavlova et al., 2022).

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing thiadiazole scaffolds, similar to 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide, exhibit significant anticancer activities. For instance, a study conducted by Tiwari et al. (2017) on Schiff’s bases containing a thiadiazole scaffold showed promising in vitro anticancer activity against various human cancer cell lines. These compounds were synthesized using microwave irradiation, which provided a facile and solvent-free method for their preparation. Molecular docking and ADMET properties predicted good oral drug-like behavior and potential mechanisms of action against cancer cells (Tiwari et al., 2017).

Angiotensin II Receptor Antagonism

Another significant application of thiadiazole derivatives, closely related to 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide, is their ability to act as angiotensin II receptor antagonists. Kohara et al. (1996) synthesized benzimidazole derivatives bearing acidic heterocycles, including thiadiazole rings, demonstrating high affinity for the AT1 receptor and significant inhibition of the AII-induced pressor response. This suggests the potential of thiadiazole derivatives in the treatment of hypertension and cardiovascular diseases (Kohara et al., 1996).

Molecular Organization and Aggregation

The interaction of thiadiazole derivatives with lipid bilayers and their aggregation behavior have also been studied. For example, research on the molecular organization of dipalmitoylphosphatidylcholine bilayers containing thiadiazole compounds revealed insights into their potential biological interactions and aggregation phenomena. These findings are crucial for understanding the membrane permeability and bioavailability of such compounds (Kluczyk et al., 2016).

Nematocidal Activity

Thiadiazole derivatives have also shown promising applications in agriculture, specifically as nematocidal agents. Liu et al. (2022) synthesized novel oxadiazole derivatives containing a thiadiazole amide group, exhibiting significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential applications in pest control (Liu et al., 2022).

properties

IUPAC Name |

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-10-17-18-15(23-10)16-14(21)12-8-22-9-13(20)19(12)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGCFDJSXVGRDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)

![5-[Methyl(propan-2-yl)amino]-2-[1-(prop-2-enoyl)piperidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482464.png)

![[3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2482470.png)

![N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2482472.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2482473.png)

![7-chloro-2-(3,5-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2482475.png)

![4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2482477.png)

![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)